molecular formula C21H19BrN4O2 B2654667 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1094606-51-5

3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B2654667
CAS RN: 1094606-51-5
M. Wt: 439.313
InChI Key: MXGSFBGJVXXGRY-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research on similar heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, has explored their potential in various biomedical applications. These compounds have been computationally evaluated for their binding to targets like epidermal growth factor receptor (EGFR), tubulin, and enzymes like COX-2 and 5-lypoxygenase. Their applications include tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, these derivatives exhibit moderate inhibitory effects and show potential as antitumor and anti-inflammatory agents (Faheem, 2018).

Optical Properties in Organic Chemistry

In the field of organic chemistry, particularly in the study of optical properties, derivatives of 1,3,4-oxadiazole have been synthesized and investigated. The research focuses on the synthesis and characterization of these derivatives, exploring their structural and optical properties. This includes studying their UV-Vis absorption and photoluminescence spectra, providing insights into their potential applications in materials science (Hughes et al., 2004).

Medicinal Potentials

The study of 1,3,4-oxadiazole scaffolds has also extended to assessing their medicinal potentials. Research in this area involves the synthesis and evaluation of these compounds for antimicrobial and antioxidant activities. The findings suggest that certain derivatives show strong antioxidant activity, highlighting their potential in pharmaceutical research (Chennapragada & Palagummi, 2018).

Insecticidal Activity

In agricultural research, 1,3,4-oxadiazole derivatives have been synthesized and tested for their insecticidal activities. This includes evaluating their effectiveness against pests like the diamondback moth. The structure-activity relationships of these compounds are studied to understand their insecticidal properties and potential applications in pest management (Qi et al., 2014).

Antiviral Activity

Some studies have also explored the antiviral properties of compounds based on 1,3,4-oxadiazole. Research in this area has led to the discovery of novel derivatives with promising antiviral activity against strains like the avian influenza virus H5N1. This highlights the potential use of these compounds in the development of new antiviral drugs (Flefel et al., 2012).

Future Directions

: ChemicalBook: 1-(4-bromophenyl)-3-(2-butoxyphenyl)urea

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate and butyl bromide to form 3-(4-bromophenyl)-5-(2-butoxyphenyl)-1H-pyrazole. Finally, this compound is reacted with cyanic acid to form the target compound, 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "butyl bromide", "cyanic acid" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-bromophenyl)-1-phenylprop-2-en-1-one.", "Step 2: 3-(4-bromophenyl)-1-phenylprop-2-en-1-one is reacted with hydrazine hydrate and butyl bromide in the presence of a base such as potassium carbonate to form 3-(4-bromophenyl)-5-(2-butoxyphenyl)-1H-pyrazole.", "Step 3: 3-(4-bromophenyl)-5-(2-butoxyphenyl)-1H-pyrazole is reacted with cyanic acid in the presence of a base such as triethylamine to form 3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole." ] }

CAS RN

1094606-51-5

Product Name

3-(4-bromophenyl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Molecular Formula

C21H19BrN4O2

Molecular Weight

439.313

IUPAC Name

3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H19BrN4O2/c1-2-3-12-27-19-7-5-4-6-16(19)17-13-18(25-24-17)21-23-20(26-28-21)14-8-10-15(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25)

InChI Key

MXGSFBGJVXXGRY-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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